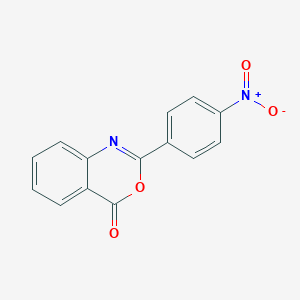

2-(4-硝基苯基)-4H-3,1-苯并恶嗪-4-酮

描述

2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one is a chemical compound that has garnered significant interest in the scientific community due to its unique properties and potential applications in various fields. This compound is also known as NBD-Cl, and it is widely used as a fluorescent labeling reagent for biomolecules such as proteins, peptides, and nucleic acids.

科学研究应用

抗癌剂

该化合物已被研究用于其对人肝癌细胞(Huh7)的细胞毒性,该细胞是肝癌模型 . 它表现出高细胞毒性作用,在孵育 24 小时、48 小时和 72 小时时的 CC 50 值分别为 19.3 μΜ、16.4 μΜ 和 16.2 μΜ . 这表明它有可能成为一种有效且选择性的抗癌剂 .

选择性毒性

与永生化人肝细胞(IHHs)(一种非癌性肝细胞模型)相比,该化合物对肝癌 Huh7 细胞表现出选择性毒性 . 这强化了它作为一种选择性抗癌剂的作用 .

线粒体效应

经该化合物处理的 Huh7 细胞在 48 小时和 72 小时后表现出线粒体膜电位(ΔΨm)的显着下降,而线粒体超氧化物水平在孵育 24 小时后增加 . 这表明它对线粒体功能有潜在影响 .

RNA 模型磷酸二酯水解

2-羟丙基 4-硝基苯基磷酸酯 (HPNP),一种相关化合物,已被研究用于其在模拟 RNA 的磷酸二酯键水解中的作用. 这表明它在了解 RNA 的化学行为方面具有潜在的应用.

双核 Zn (II) 络合物研究

探索了 HPNP 与双核 Zn (II) 络合物的相互作用. 他们的研究揭示了 HPNP 的催化和异构化过程的见解,为更深入地了解磷酸酯化学提供了依据.

金属离子的影响

研究发现,二价金属离子(如 Zn2+ 和 Cu2+)显着加速了 HPNP 在乙腈中的分子内酯交换反应. 这展示了金属离子在调节化学反应中的作用.

有机溶剂效应

研究了各种有机溶剂对 HPNP 的酸催化酯交换反应的影响. 这证明了溶剂选择在化学反应中的重要性.

磷酸二酯酶模拟

研究探索了具有有机官能团的 Zn (II) 络合物作为 HPNP 裂解的催化剂. 这有助于开发模拟磷酸二酯酶活性的人工酶.

安全和危害

未来方向

While specific future directions for 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one are not available, research into related compounds and their applications continues. For instance, the process intensification of 2,2′-(4-Nitrophenyl) dipyrromethane synthesis with a SO3H-Functionalized Ionic Liquid Catalyst in Pickering-Emulsion-Based Packed-Bed Microreactors has been studied .

作用机制

Target of Action

Similar compounds such as 4-nitrophenyl phosphate have been found to target low molecular weight phosphotyrosine protein phosphatase and dual specificity protein phosphatase 23 in humans .

Mode of Action

Nitrophenol derivatives have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

It’s worth noting that similar compounds, such as 2-chloro-4-nitrophenol, have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain gram-negative bacteria .

Pharmacokinetics

Similar compounds such as p-nitrophenyl hydrazones have been studied for their drug-likeness and adme properties .

Result of Action

Similar compounds have been shown to exhibit various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, nanostructured materials have been used to enhance the catalytic reduction of 4-nitrophenol . .

生化分析

Biochemical Properties

It is known that nitrophenol compounds can interact with various enzymes, proteins, and other biomolecules . For instance, 4-nitrophenol, a related compound, is a product of the enzymatic cleavage of several synthetic substrates such as 4-nitrophenyl phosphate (used as a substrate for alkaline phosphatase), 4-nitrophenyl acetate (for carbonic anhydrase), 4-nitrophenyl-β-D-glucopyranoside and other sugar derivatives which are used to assay various glycosidase enzymes .

Cellular Effects

Related compounds such as 4-nitrophenol have been shown to have toxic effects on prokaryotes .

Molecular Mechanism

The molecular mechanism of action of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one is not well understood. Nitrophenols are known to undergo redox reactions. For instance, in the reduction of aromatic nitro groups into corresponding amino groups, Fe3+ ion is reduced by N2H4 and self-oxidized to produce H+ ions and N2 .

Metabolic Pathways

The metabolic pathways involving 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one are not well known. Nitrophenols are known to be involved in various metabolic pathways. For instance, 4-nitrophenol is an intermediate in the synthesis of paracetamol .

属性

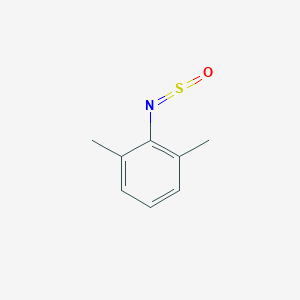

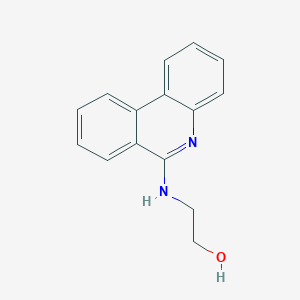

IUPAC Name |

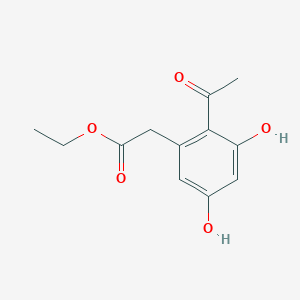

2-(4-nitrophenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-14-11-3-1-2-4-12(11)15-13(20-14)9-5-7-10(8-6-9)16(18)19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCDVVORESXHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337451 | |

| Record name | 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780450 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16063-05-1 | |

| Record name | 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-NITROPHENYL)-4H-3,1-BENZOXAZIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques were used to characterize 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one and compare it to its derivatives?

A: Researchers utilized both Fourier-transform infrared (FT-IR) and Raman spectroscopy to analyze the structure of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one and compare it with its chlorinated and methylated derivatives. [] This comprehensive approach allowed for the identification of specific functional groups and vibrational modes within the molecules, providing valuable insights into their structural characteristics. You can explore the detailed spectroscopic analysis in the referenced research paper: [] Analysis of the structure and the FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. Comparisons with the chlorinated and methylated derivatives.

Q2: Were any derivatives of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one synthesized and investigated for potential biological activity?

A: Yes, researchers synthesized a series of 2-(p-Nitrophenyl)quinazolin-4(3H)-one derivatives, structurally related to 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one, and evaluated their biological activities. [] While the specific details of the biological evaluations are not provided in the abstract, this research highlights the interest in exploring the potential of these compounds and their derivatives in a biological context. You can find the study concerning the synthesis and characterization of these derivatives here: [] Synthesis, Characterization, and Biological Evaluation of 2-(p-Nitrophenyl)quinazolin-4(3H)-one Derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B101928.png)